molecular formula C23H22ClN5O3S B2836902 2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 932339-70-3

2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B2836902
CAS RN: 932339-70-3
M. Wt: 483.97
InChI Key: HHGKAZYDYYABQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O3S and its molecular weight is 483.97. The purity is usually 95%.
BenchChem offers high-quality 2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anti-Inflammatory and Analgesic Properties

Recent studies have highlighted the potential of compounds similar to 2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide in the context of anti-inflammatory and analgesic properties. For instance, a 2020 study by Abu‐Hashem, Al-Hussain, and Zaki synthesized novel benzodifuranyl compounds that exhibited significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

2. Insecticidal Activity

Another research avenue explores the insecticidal properties of related compounds. Fadda et al. (2017) synthesized various heterocycles, including pyrazolo[1,5-a]pyrimidines, demonstrating effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

3. Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of significant interest. A study by Al-Sanea et al. (2020) reported the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives and their in vitro cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

4. Radiochemical Applications

The compound's structure also lends itself to applications in radiochemistry. Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidineacetamides with high affinity for peripheral benzodiazepine receptors, indicating their suitability for positron emission tomography (PET) imaging in neurodegenerative disorders (Fookes et al., 2008).

5. Antimicrobial Properties

Gouda et al. (2010) synthesized thiazole and pyrazole derivatives based on a similar core structure and evaluated their antimicrobial properties, demonstrating effectiveness against various microbial strains (Gouda et al., 2010).

properties

IUPAC Name

2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-3-28-13-18-21(27-28)22(31)29(12-15-7-5-4-6-8-15)23(26-18)33-14-20(30)25-16-9-10-19(32-2)17(24)11-16/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKAZYDYYABQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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